molecular formula C20H19ClN2O4S B15098336 N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide

N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B15098336
M. Wt: 418.9 g/mol
InChI Key: FWRCZBSSAJNJAO-UHFFFAOYSA-N
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Description

N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with furan-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its combination of a sulfonamide group with a furan ring and a chlorobenzyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C20H19ClN2O4S/c1-15-4-10-19(11-5-15)28(25,26)22-20(24)23(14-18-3-2-12-27-18)13-16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3,(H,22,24)

InChI Key

FWRCZBSSAJNJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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